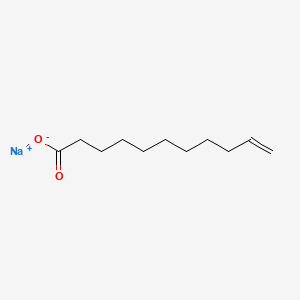

Sodium undecylenate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cleansing; Preservative. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;undec-10-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2.Na/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2H,1,3-10H2,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYPZNSPQXLRRQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037039 | |

| Record name | Sodium undecylenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Sodium undecylenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21821 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3398-33-2 | |

| Record name | Sodium undecylenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003398332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium undecylenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium undec-10-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium undecylenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM UNDECYLENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V50TG7E11W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of Sodium Undecylenate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium undecylenate, the sodium salt of undecylenic acid, is a monounsaturated fatty acid that has been utilized for decades as a potent topical antifungal agent.[1] Derived commercially from the pyrolysis of castor oil, its efficacy against various dermatophytes and yeasts, particularly Candida albicans, is well-documented.[1][2] The active component, the undecylenate ion, exerts its therapeutic effects through a multifaceted mechanism of action, making it a subject of continued interest in the development of novel antimicrobial and therapeutic agents.[3] This technical guide provides a comprehensive overview of the core mechanisms by which this compound inhibits fungal growth and virulence, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Antifungal Mechanisms of Action

The antifungal activity of this compound is not attributed to a single target but rather to a combination of disruptive effects on fungal cell structure, metabolism, and virulence. These mechanisms collectively lead to both fungistatic (growth inhibition) and fungicidal (cell killing) outcomes.[4]

1. Disruption of Fungal Cell Membrane Integrity

The primary and most critical mechanism of action is the disruption of the fungal plasma membrane.[1][5] As a fatty acid, undecylenate readily integrates into the lipid bilayer of the fungal cell membrane.[5] This integration leads to several detrimental consequences:

-

Increased Membrane Permeability: The insertion of undecylenate molecules destabilizes the membrane's structure, increasing its fluidity and permeability.[5] This loss of integrity allows for the leakage of essential intracellular components, such as ions and small metabolites, leading to cellular dysfunction and eventual lysis.[1][5]

-

Inhibition of Ergosterol Synthesis: Evidence suggests that undecylenic acid interferes with the synthesis of ergosterol, the principal sterol in fungal cell membranes, which is essential for maintaining membrane integrity and fluidity.[5] Compromising the ergosterol pathway further weakens the cell membrane, enhancing the disruptive effects.

-

Inhibition of Fatty Acid Biosynthesis: Undecylenic acid has been shown to inhibit fungal fatty acid biosynthesis.[2] This action disrupts the supply of necessary building blocks for membrane maintenance and expansion, contributing to the overall loss of membrane integrity. Fungal fatty acid synthase (FAS) enzymes are structurally distinct from their mammalian counterparts, making them attractive therapeutic targets.[6]

2. Inhibition of Key Virulence Factors

Beyond direct membrane damage, this compound potently inhibits crucial virulence factors, particularly in Candida albicans, thereby preventing the establishment and progression of infection.

-

Inhibition of Morphogenesis (Yeast-to-Hyphae Transition): A hallmark of C. albicans pathogenicity is its ability to transition from a unicellular yeast form to a filamentous, invasive hyphal form.[2][4] This morphological switch is critical for tissue invasion and biofilm formation. Undecylenic acid effectively abolishes this transition, even at sub-lethal concentrations.[7][8] This action traps the fungus in its less virulent yeast state.

-

Inhibition of Biofilm Formation: Fungal biofilms are structured communities of cells encased in an extracellular matrix, which confer high resistance to antifungal agents and host immune responses.[8][9] Undecylenic acid is a potent inhibitor of C. albicans biofilm formation.[9][10] This is achieved by down-regulating the expression of key genes required for adhesion and biofilm integrity, such as Hyphal Wall Protein 1 (HWP1), as well as genes encoding secreted hydrolytic enzymes (aspartic proteases, lipases, and phospholipases) that contribute to the biofilm matrix.[7][11]

3. Induction of Cellular Stress

-

Generation of Reactive Oxygen Species (ROS): Studies involving arginine undecylenate, a salt of undecylenic acid, have demonstrated that it can induce the formation of reactive oxygen species (ROS) within bacterial cells.[3][12] A similar proposed mechanism in fungi suggests that undecylenate-induced oxidative stress contributes to damage of the cell membrane and cell wall.[13]

-

Physical Cell Deformation: Scanning electron microscopy reveals that treatment with undecylenic acid causes the fungal cell surface to become crumpled and atrophic, a visible manifestation of the profound structural damage it inflicts.[7][11]

Visualizing the Core Mechanism

The following diagram illustrates the multifaceted attack of this compound on a fungal cell, targeting key cellular structures and pathways to inhibit growth and virulence.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. youtube.com [youtube.com]

- 3. A Novel Ammonium Carboxylate Salt of Undecylenic Acid for the Topical Treatment of Gram‐Positive and Antibiotic‐Resistant Skin Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fungicidal PMMA-Undecylenic Acid Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]

- 6. Identification of Inhibitors of Fungal Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. quora.com [quora.com]

- 9. balanceone.com [balanceone.com]

- 10. Antifungal effects of undecylenic acid on the biofilm formation of Candida albicans. | Semantic Scholar [semanticscholar.org]

- 11. Antifungal effects of undecylenic acid on the biofilm formation of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Novel Ammonium Carboxylate Salt of Undecylenic Acid for the Topical Treatment of Gram-Positive and Antibiotic-Resistant Skin Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Sodium Undecylenate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification methods for sodium undecylenate, a compound of significant interest in the pharmaceutical and cosmetic industries for its antifungal properties. The document details the industrial production of the precursor, undecylenic acid, from castor oil via pyrolysis, followed by its conversion to this compound through neutralization. Furthermore, it outlines rigorous purification techniques, including molecular distillation for undecylenic acid and recrystallization for the final sodium salt. This guide also presents detailed experimental protocols and analytical methods for quality control, supported by quantitative data and procedural diagrams to ensure reproducibility and high purity of the final product.

Introduction

This compound, the sodium salt of undec-10-enoic acid, is a well-established antifungal agent.[1] Its synthesis is a multi-step process that begins with the extraction and derivatization of ricinoleic acid from castor oil. This guide delineates the core chemical transformations and purification strategies employed to obtain high-purity this compound suitable for pharmaceutical and research applications.

Synthesis of Undecylenic Acid from Castor Oil

The primary industrial route to undecylenic acid involves the pyrolysis of ricinoleic acid, the main constituent of castor oil.[2] To avoid the formation of undesirable byproducts such as acrolein and polymeric materials from the glycerol backbone, the pyrolysis is typically performed on the methyl ester of ricinoleic acid.[3]

Esterification of Ricinoleic Acid

Prior to pyrolysis, castor oil is transesterified with methanol to produce methyl ricinoleate. This step is crucial for a cleaner pyrolysis reaction.

Pyrolysis of Methyl Ricinoleate

The pyrolysis of methyl ricinoleate is a high-temperature cracking process that yields methyl undecylenate and heptaldehyde.[2]

Experimental Protocol: Pyrolysis of Methyl Ricinoleate

-

Reaction Setup: The pyrolysis is conducted in a vertical stainless steel tubular reactor. The reactor can be packed with inert materials like mild steel balls to ensure even heat distribution.[4]

-

Catalyst (Optional): While the reaction can proceed without a catalyst, the addition of a radical initiator such as benzoyl peroxide (e.g., 0.5% w/w) can be employed.[4]

-

Reaction Conditions: The methyl ricinoleate, with or without a catalyst, is fed into the preheated reactor. Superheated steam is often introduced concurrently. The reaction is carried out under reduced pressure.

-

Product Collection: The volatile products, methyl undecylenate and heptaldehyde, are passed through a condenser and collected.

-

Separation: The collected distillate is then fractionally distilled to separate methyl undecylenate from heptaldehyde and other minor byproducts.

| Parameter | Value | Reference |

| Pyrolysis Temperature | 500–600 °C | [2] |

| Pressure | 20 - 45 mm Hg (reduced pressure) | [4] |

| Catalyst | 0.5% Benzoyl Peroxide (optional) | [4] |

| Yield of Undecylenic Acid | 36.0% | [4] |

| Yield of Heptaldehyde | 24.8% | [4] |

Hydrolysis of Methyl Undecylenate

The final step in the synthesis of undecylenic acid is the hydrolysis of the methyl ester.

Experimental Protocol: Hydrolysis of Methyl Undecylenate

-

Reaction: Methyl undecylenate is hydrolyzed using a strong base, such as sodium hydroxide, in an aqueous or alcoholic solution under reflux to form this compound.[5]

-

Acidification: The resulting solution containing this compound is then acidified with a dilute mineral acid, such as sulfuric acid, to precipitate the free undecylenic acid.[5]

-

Isolation: The crude undecylenic acid is then separated from the aqueous layer.

Purification of Undecylenic Acid

Crude undecylenic acid obtained from the hydrolysis step contains various impurities. A multi-stage molecular distillation process is an effective method for its purification.[6]

Experimental Protocol: Three-Stage Molecular Distillation of Undecylenic Acid [6]

-

Stage 1: Dehydration and Degassing: The crude undecylenic acid is fed into the first stage film distiller. This step removes water and other volatile gases.

-

Stage 2: Removal of Low-Boiling Impurities: The dehydrated product is then passed to a second stage molecular distiller to remove lower boiling point impurities like aldehydes and hydrocarbons.

-

Stage 3: Final Purification: The final stage of molecular distillation separates the high-purity undecylenic acid from higher boiling point residues.

| Distillation Stage | Vacuum | Temperature | Purpose |

| Stage 1 | -0.085 to -0.095 MPa | 50-80 °C | Dehydration and degassing |

| Stage 2 | 100 Pa to -0.1 MPa | 50-70 °C | Removal of low-boiling impurities |

| Stage 3 | 100 Pa to -0.1 MPa | 80-95 °C | Collection of high-purity undecylenic acid |

The resulting product is a colorless or slightly yellow, high-purity undecylenic acid.[6]

Synthesis of this compound

High-purity undecylenic acid is converted to its sodium salt through a neutralization reaction with sodium hydroxide.[1]

Experimental Protocol: Neutralization of Undecylenic Acid

-

Dissolution: Dissolve a known molar quantity of purified undecylenic acid in a suitable solvent, such as ethanol or a mixture of isopropyl alcohol and deionized water, with gentle heating (e.g., 50 °C) if necessary.[7]

-

Neutralization: Prepare a stoichiometric equivalent aqueous solution of sodium hydroxide. Slowly add the sodium hydroxide solution to the undecylenic acid solution with constant stirring. The reaction is exothermic, and the temperature should be monitored and controlled.

-

pH Adjustment: Monitor the pH of the reaction mixture. The addition of sodium hydroxide is complete when the pH reaches a neutral or slightly basic level (pH 7-8).

-

Isolation: The solvent is then removed under reduced pressure (e.g., using a rotary evaporator) to yield crude this compound. For aqueous solutions, the product can be obtained by oven-drying.[7]

Purification of this compound

Recrystallization is a highly effective method for purifying solid this compound, removing any unreacted starting materials or side products.

Experimental Protocol: Recrystallization of this compound

-

Solvent Selection: Ethanol (e.g., 95%) is a suitable solvent for the recrystallization of sodium salts of fatty acids.[8] this compound has high solubility in hot ethanol and low solubility in cold ethanol.

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot 95% ethanol with stirring until a clear solution is obtained.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize the yield, the flask can then be placed in an ice bath.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold 95% ethanol to remove any residual soluble impurities.

-

Drying: Dry the purified this compound crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.[8]

Quality Control and Analytical Methods

Rigorous analytical testing is essential to ensure the purity and identity of the final this compound product.

Purity Assessment

| Purity Grade | Assay (% by GC) | Reference |

| Technical Grade | 90.0 - 97.0 | [9] |

| High Purity Grade | 98.0 - 99.5 | [9] |

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the quantification of undecylenic acid and its salts.

Experimental Protocol: HPLC Analysis

-

Derivatization: To enhance UV detection, undecylenate can be derivatized to a 4'-nitrophenacyl ester. This is achieved by reacting the sample with 4'-nitrophenacyl bromide in the presence of a base like triethylamine.

-

Chromatographic Conditions:

-

Column: C8 reverse-phase column (e.g., Microsorb-MV C8).

-

Mobile Phase: A mixture of methanol, acetonitrile, and water (e.g., 50:30:20 v/v/v).

-

Detection: UV spectrophotometer at 265 nm.

-

Flow Rate: Approximately 1.6 mL/min.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities and for confirming the fatty acid profile. For the analysis of the sodium salt, derivatization to a more volatile ester, such as a methyl ester (FAME), is typically required.

Experimental Protocol: GC-MS Analysis

-

Derivatization: The fatty acid salt is converted to its corresponding methyl ester using a suitable reagent like BF3-methanol.

-

Chromatographic Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: A temperature gradient is employed to separate the different fatty acid methyl esters. For example, an initial temperature of 100°C held for 2 minutes, ramped to 250°C at 5°C/min, and then to 320°C at 20°C/min.[4]

-

MS Detector: Operated in electron ionization (EI) mode, scanning a suitable mass range (e.g., m/z 40-500).

-

Spectroscopic Methods

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups. For this compound, characteristic peaks would include the carboxylate salt C=O stretch (typically around 1550-1610 cm⁻¹) and the C=C stretch of the terminal alkene (around 1640 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the overall structure of the molecule, including the presence and position of the double bond and the number of carbon and hydrogen atoms.

Conclusion

The synthesis and purification of this compound require a well-defined, multi-step process that begins with the processing of a renewable feedstock, castor oil. The methods outlined in this guide, from pyrolysis and molecular distillation of the undecylenic acid precursor to the final neutralization and recrystallization of the sodium salt, provide a robust pathway to obtaining a high-purity product. The implementation of rigorous analytical quality control measures is paramount to ensure the suitability of the final compound for its intended applications in the pharmaceutical and scientific fields.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. shimadzu.com [shimadzu.com]

- 3. benchchem.com [benchchem.com]

- 4. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Determination of undecylenic and sorbic acids in cosmetic preparations by high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacious Intestinal Permeation Enhancement Induced by the Sodium Salt of 10-undecylenic Acid, A Medium Chain Fatty Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lipidmaps.org [lipidmaps.org]

- 9. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Physicochemical Properties of Sodium Undecylenate for Research Applications

This technical guide provides an in-depth overview of the core physicochemical properties of sodium undecylenate (CAS No. 3398-33-2), tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes complex relationships to facilitate a comprehensive understanding of this compound for research and formulation purposes.

Core Physicochemical Properties

This compound is the sodium salt of undecylenic acid, a monounsaturated fatty acid.[1][2] It is a white, water-soluble powder often used in cosmetics and pharmaceuticals for its antifungal and antimicrobial properties.[1][2][3][4]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | sodium undec-10-enoate | [5] |

| Molecular Formula | C₁₁H₁₉NaO₂ | [5][6][7][] |

| Molecular Weight | 206.26 g/mol | [5][6][7][] |

| CAS Number | 3398-33-2 | [5][7] |

| Appearance | White to off-white solid/powder | [4][6][] |

| Decomposition Point | Decomposes above 200°C | [4][9] |

Table 2: Solubility and Partitioning Characteristics

| Property | Value | Conditions | Source(s) |

| Solubility in Water | 65.84 mg/L (estimated) | 25°C | [][10][11] |

| General Solubility | Soluble in water | - | [1][2][3][4] |

| logP (o/w) | 3.987 (estimated for parent acid) | - | [10][11] |

| pKa | ~5.02 (estimated for parent acid) | - | [12] |

Table 3: Surfactant-Related Properties

| Property | Value | Source(s) |

| Critical Micelle Concentration (CMC) | 16-26 mM (for similar undecenyl surfactants) | [] |

| Classification | Anionic Surfactant | [13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of physicochemical properties. The following sections outline standard experimental protocols relevant to this compound.

The solubility of a surfactant is a fundamental parameter influencing its application. A common method to determine solubility is through static equilibrium and subsequent analysis.

Protocol: Static Solubility Testing

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed vial.

-

Equilibration: Agitate the suspension using an overhead shaker or magnetic stirrer at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at a high speed (e.g., 5,000 x g for 30 minutes) to pellet the undissolved solid.[14]

-

Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed. For precision, the supernatant can be passed through a syringe filter (e.g., 0.22 µm).[14]

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization to its methyl ester form.[2]

-

Calculation: The determined concentration represents the aqueous solubility of the compound under the specified conditions.

The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles.[13] This property is critical for applications involving emulsification, solubilization, and detergency. The surface tension method is a primary and widely used technique for CMC determination.[15][16]

Protocol: CMC Determination by Surface Tensiometry

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in deionized water, well above the expected CMC.

-

Serial Dilutions: Create a series of solutions with decreasing concentrations of this compound from the stock solution.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method). Ensure the equipment is properly calibrated and measurements are taken at a constant temperature.

-

Data Plotting: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[15]

-

CMC Identification: The resulting plot will typically show two linear regions. The surface tension decreases with increasing concentration below the CMC. Above the CMC, the surface tension remains relatively constant as additional surfactant forms micelles.[13] The CMC is determined from the intersection point of the two extrapolated linear portions of the curve.[15]

Mechanism of Action and Relevant Signaling

This compound's utility in research, particularly in dermatology and microbiology, stems from its antimicrobial and antifungal activities.[1][2] The mechanism is primarily attributed to the properties of its parent compound, undecylenic acid.

The primary mode of action is the disruption of microbial cell membrane integrity.[17] The unsaturated fatty acid structure allows it to intercalate into the lipid bilayer of fungal and bacterial cells. This insertion disrupts the membrane's structure and function, leading to increased permeability and leakage of essential intracellular components, ultimately causing cell death.[17][18]

Furthermore, in fungi like Candida albicans, undecylenic acid has been shown to inhibit morphogenesis, preventing the transition from yeast to the hyphal form, which is associated with active infection.[19] This is achieved by interfering with fatty acid biosynthesis within the fungal cell.[19]

Interrelation of Physicochemical Properties

The molecular structure of this compound dictates its physicochemical behavior and, consequently, its functionality. The molecule possesses a dual nature: a long hydrophobic 11-carbon aliphatic tail and a hydrophilic sodium carboxylate head group.

This amphiphilic character is the foundation of its properties:

-

Solubility & CMC: The hydrophilic head allows for solubility in water, while the hydrophobic tail drives the molecule to surfaces and interfaces. At the CMC, the unfavorable interaction of the hydrophobic tails with water is minimized through the formation of micelles, where the tails are sequestered in the core and the heads face the aqueous environment.

-

Antimicrobial Activity: The hydrophobic tail is crucial for interacting with and disrupting the lipid membranes of microorganisms. The overall length and the terminal double bond contribute to its efficacy.[17][19]

References

- 1. This compound (CAS No. 3398-33-2) at Best Prices, High Purity [acmesynthetic.com]

- 2. This compound - Cosmetics Best Price Manufacturer and Exporter [acmesynthetic.com]

- 3. This compound | 3398-33-2 [amp.chemicalbook.com]

- 4. This compound | 3398-33-2 [chemicalbook.com]

- 5. This compound | C11H19NaO2 | CID 23667258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound AldrichCPR 3398-33-2 [sigmaaldrich.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound, 3398-33-2 [perflavory.com]

- 11. This compound, 3398-33-2 [thegoodscentscompany.com]

- 12. Showing Compound Undecylenic acid (FDB011844) - FooDB [foodb.ca]

- 13. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 14. nanopartikel.info [nanopartikel.info]

- 15. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 16. mdpi.com [mdpi.com]

- 17. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]

- 18. A Novel Ammonium Carboxylate Salt of Undecylenic Acid for the Topical Treatment of Gram‐Positive and Antibiotic‐Resistant Skin Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Undecylenic acid - Wikipedia [en.wikipedia.org]

Sodium Undecylenate: An In-depth Technical Guide to its Antifungal Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium undecylenate, the salt of undecylenic acid, is a fatty acid derivative with well-established antifungal properties. This technical guide provides a comprehensive overview of its in vitro spectrum of activity against clinically relevant fungi. It includes a compilation of available Minimum Inhibitory Concentration (MIC) data, detailed experimental protocols for antifungal susceptibility testing, and a visual representation of its proposed mechanism of action. This document is intended to serve as a resource for researchers and professionals involved in the development of novel antifungal therapies.

Introduction

Undecylenic acid, a monounsaturated fatty acid, has a long history of use as a topical antifungal agent, particularly for the treatment of dermatophytoses.[1] Its sodium salt, this compound, offers formulation advantages due to its increased water solubility. The primary antifungal mechanism of undecylenic acid involves the disruption of fungal cell membrane integrity, inhibition of the morphological transition from yeast to the more invasive hyphal form, and interference with fatty acid biosynthesis.[1][2][3][4] This guide focuses on the quantitative assessment of its antifungal activity against a range of pathogenic yeasts, molds, and dermatophytes.

Antifungal Spectrum of Activity: Quantitative Data

The following tables summarize the available in vitro susceptibility data for undecylenic acid against various fungal species. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is important to note that the majority of available data is for undecylenic acid, the active form of this compound.

Table 1: Antifungal Activity of Undecylenic Acid Against Yeast

| Organism | Strain(s) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Candida albicans | ATCC 90028 | 16 | 32 | [5] |

| Candida albicans | Clinical Isolates | - | < 125 (MIC₉₀ below the lowest concentration tested) | [3][6] |

Table 2: Antifungal Activity of Undecylenic Acid Against Molds

| Organism | Strain(s) | MIC (µg/mL) | Reference(s) |

| Aspergillus fumigatus | ATCC 204305 | > 64 | [5] |

| Aspergillus flavus | ATCC 204304 | > 64 | [5] |

| Aspergillus niger | ATCC 16404 | > 64 | [5] |

Table 3: Antifungal Activity of Undecylenic Acid Against Dermatophytes

| Organism | Strain(s) | MIC (µg/mL) | Killing Time | Reference(s) |

| Trichophyton mentagrophytes | ATCC 9533 | 8 | - | [5] |

| Trichophyton rubrum | ATCC 28188 | 16 | - | [5] |

| Trichophyton mentagrophytes | Not Specified | - | Equivalent to Tolnaftate | [3] |

| Trichophyton rubrum | Not Specified | - | Equivalent to Tolnaftate | [3] |

| Epidermophyton floccosum | Not Specified | - | Equivalent to Tolnaftate | [3] |

Note: A significant gap exists in the publicly available literature regarding comprehensive MIC data for this compound against a wider range of fungal pathogens, particularly for species within the genera Microsporum and Epidermophyton.

Mechanism of Action

The antifungal activity of undecylenic acid is multifaceted, primarily targeting the fungal cell's structure and key physiological processes.

Disruption of Fungal Cell Membrane

Undecylenic acid integrates into the lipid bilayer of the fungal cell membrane, leading to destabilization and increased permeability. This disruption results in the leakage of essential intracellular components, ultimately causing cell death.[2]

Inhibition of Morphogenesis

A key virulence factor for many fungi, particularly Candida albicans, is the ability to transition from a yeast-like form to a more invasive hyphal form. Undecylenic acid has been shown to inhibit this morphological switch, thereby reducing the pathogen's ability to invade host tissues.[6][7][8][9][10]

Interference with Fatty Acid Biosynthesis

Undecylenic acid can interfere with the fungal fatty acid biosynthesis pathway.[7][11] This disruption can affect the integrity of the cell membrane and other essential cellular functions that rely on fatty acids.

Experimental Protocols

The following section outlines standardized methodologies for determining the in vitro antifungal activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antifungal agent. The following protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

4.1.1. Materials

-

96-well, flat-bottom microtiter plates

-

This compound stock solution (prepared in a suitable solvent, e.g., water or DMSO, and filter-sterilized)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0

-

Fungal inoculum, adjusted to the appropriate concentration

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator

4.1.2. Inoculum Preparation

-

From a fresh culture (24-48 hours old) on a suitable agar medium (e.g., Sabouraud Dextrose Agar), select several distinct colonies.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10⁶ CFU/mL for yeasts).

-

For filamentous fungi, a conidial suspension is prepared and the concentration is determined using a hemocytometer.

-

Dilute the standardized inoculum in RPMI-1640 medium to achieve the final desired test concentration (typically 0.5-2.5 x 10³ CFU/mL for yeasts).

4.1.3. Broth Microdilution Assay

-

Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the microtiter plate.

-

The final volume in each well should be 100 µL.

-

Add 100 µL of the standardized fungal inoculum to each well, resulting in a final volume of 200 µL.

-

Include a growth control well (inoculum without the drug) and a sterility control well (medium only).

-

Incubate the plates at 35°C for 24-48 hours for yeasts and up to 72 hours or longer for some filamentous fungi.

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the growth control.

Assessment of Anti-Biofilm Activity

Fungal biofilms are a significant factor in persistent infections due to their increased resistance to antimicrobial agents. The following is a general protocol to assess the anti-biofilm activity of this compound.

4.2.1. Materials

-

96-well, flat-bottom polystyrene microtiter plates

-

This compound

-

Fungal inoculum

-

Growth medium (e.g., RPMI-1640 or specific biofilm-promoting medium)

-

Crystal violet solution (0.1%)

-

Ethanol (95%) or other suitable solvent

-

PBS

-

Plate reader

4.2.2. Biofilm Formation

-

Add 100 µL of a standardized fungal suspension (typically 1 x 10⁶ CFU/mL) to the wells of a microtiter plate.

-

Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

4.2.3. Anti-Biofilm Assay

-

After incubation, gently wash the wells with PBS to remove non-adherent cells.

-

Add 200 µL of different concentrations of this compound in fresh medium to the wells.

-

Incubate for a further 24 hours.

-

Wash the wells again with PBS.

-

Stain the biofilms with 200 µL of 0.1% crystal violet for 15 minutes.

-

Wash away the excess stain with PBS and allow the plate to air dry.

-

Solubilize the bound crystal violet with 200 µL of 95% ethanol.

-

Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a plate reader.

-

The reduction in absorbance in the treated wells compared to the untreated control indicates the anti-biofilm activity.

Conclusion

This compound, through its active form undecylenic acid, exhibits a notable in vitro antifungal activity, particularly against Candida albicans and various dermatophytes. Its mechanism of action, targeting the fungal cell membrane and morphogenesis, makes it an interesting compound for further investigation. However, there is a clear need for more extensive quantitative susceptibility data against a broader range of fungal pathogens, especially molds of the genus Aspergillus and a wider variety of dermatophytes. The standardized protocols provided in this guide can be utilized to generate this much-needed data, which will be crucial for a more complete understanding of its antifungal spectrum and for guiding its potential applications in the development of new antifungal formulations.

References

- 1. quora.com [quora.com]

- 2. A Potent Plant-Derived Antifungal Acetylenic Acid Mediates Its Activity by Interfering with Fatty Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Potent In Vitro Antifungal Activities of Naturally Occurring Acetylenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fungicidal PMMA-Undecylenic Acid Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. anaturalhealingcenter.com [anaturalhealingcenter.com]

- 8. Antifungal effects of undecylenic acid on the biofilm formation of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. hhs.texas.gov [hhs.texas.gov]

In Vitro Biological Effects of Sodium Undecylenate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological effects of sodium undecylenate, a salt of the monounsaturated fatty acid, undecylenic acid. The document summarizes key findings on its antifungal, cytotoxic, and intestinal permeation-enhancing properties, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Cytotoxicity Profile

This compound has demonstrated cytotoxic effects against various cell lines, with its potency being influenced by the cell type and exposure duration. Its cytotoxic activity is often compared to other medium-chain fatty acids.

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| This compound (uC11) | Caco-2 | MTT | IC50 (24h) | ~5 mM | [1] |

| Sodium Caprate (C10) | Caco-2 | MTT | IC50 (24h) | ~5 mM | [1] |

| Decylenic Acid (C11) | Caco-2 | MTT | IC50 (24h) | <2.5 mM | [1] |

| Undecylenic Acid (in GS-1 formulation) | Jurkat, A549, etc. | Viability Assays | IC50 | Dose-dependent reduction in viability | [2] |

Antifungal Activity

Undecylenic acid, the conjugate acid of this compound, is well-documented for its potent antifungal properties, particularly against Candida albicans. Its mechanism involves the inhibition of key virulence factors such as biofilm formation and hyphal morphogenesis.

Table 2: In Vitro Antifungal Activity of Undecylenic Acid against Candida albicans

| Parameter | Assay | Concentration | Effect | Reference |

| Biofilm Formation | Biofilm Inhibition Assay | >3 mM | Effective inhibition | [3][4] |

| Yeast-to-Hyphae Transition | Morphogenesis Assay | >4 mM | Abolished | [3][4] |

| Gene Expression (HWP1) | RT-PCR | 3 mM | Significant reduction in transcription | [3] |

| Gene Expression (SAPs, PLBs, LIBs) | RT-PCR | 3 mM | Decreased transcription | [3] |

| Growth Inhibition | MIC Assay | 10 µM | Seven-fold reduction in germ tube formation | [5] |

| Growth Inhibition (in hexosomes) | MIC Assay | MIC50: 0.01 wt% | 50% growth reduction | [6] |

| Growth Inhibition (in hexosomes) | MIC Assay | MIC90: 0.16 wt% | 90% growth reduction | [6] |

| Growth Inhibition (in PMMA composite) | Agar Dilution | 0.0125% | >90% growth reduction | [7] |

Intestinal Permeation Enhancement

This compound has been investigated as an intestinal permeation enhancer, demonstrating the ability to increase the transport of molecules across epithelial cell monolayers.

Table 3: Effect of this compound on Intestinal Epithelial Permeability (Caco-2 cells)

| Compound | Concentration | Effect on TEER | Effect on [14C]-Mannitol Papp | Reference |

| This compound (uC11) | 5-10 mM | Reduction | Increased | [1] |

| Sodium Caprate (C10) | 5-10 mM | Reduction | Increased | [1] |

| Decylenic Acid (C11) | 5-10 mM | Reduction | Increased | [1] |

Signaling Pathways and Mechanisms of Action

Pro-Apoptotic Signaling in Cancer Cells

In vitro studies have revealed that undecylenic acid can induce apoptosis in tumor cells through a caspase-dependent pathway involving the mitochondria.

Caption: Pro-apoptotic signaling pathway of undecylenic acid in cancer cells.

Undecylenic acid is taken up by cancer cells via the Fatty Acid Transport Protein 2 (FATP2)[2]. This leads to a reduction in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway[1][2]. The loss of mitochondrial membrane potential results in the activation of initiator caspases, such as caspase-9, which in turn cleave and activate executioner caspases, including caspase-3 and caspase-7[1]. These activated caspases then orchestrate the dismantling of the cell, leading to apoptosis[1][2].

Mechanism of Intestinal Permeation Enhancement

This compound increases intestinal permeability primarily through its effects on the paracellular pathway, which is the route between adjacent epithelial cells.

Caption: Mechanism of this compound-induced intestinal permeation enhancement.

This compound modulates the tight junctions that form the primary barrier in the paracellular space between intestinal epithelial cells[1]. This modulation leads to a transient and reversible increase in paracellular permeability, allowing for the enhanced transport of drug molecules that would otherwise be poorly absorbed[1]. This is evidenced by a reduction in transepithelial electrical resistance (TEER) and an increased apparent permeability coefficient (Papp) of paracellular markers[1].

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of this compound on cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Candida albicans Biofilm Inhibition Assay

This protocol assesses the ability of undecylenic acid to inhibit the formation of C. albicans biofilms.

-

Inoculum Preparation: Culture C. albicans in a suitable broth (e.g., YPD) overnight at 30°C. Wash and resuspend the cells in RPMI-1640 medium to a concentration of 1 x 10^6 cells/mL.

-

Treatment and Inoculation: In a 96-well plate, add serial dilutions of undecylenic acid to the wells, followed by the prepared C. albicans suspension. Include untreated control wells.

-

Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification (Crystal Violet Staining):

-

Add 0.1% crystal violet to each well and incubate for 15 minutes.

-

Wash the wells with water to remove excess stain.

-

Add 30% acetic acid to each well to solubilize the stain.

-

Read the absorbance at 595 nm.

-

-

Data Analysis: Compare the absorbance of the treated wells to the control wells to determine the percentage of biofilm inhibition.

Caco-2 Transepithelial Electrical Resistance (TEER) Assay

This assay measures the integrity of Caco-2 cell monolayers and the effect of this compound on paracellular permeability.

-

Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a tight monolayer.

-

TEER Measurement (Baseline): Measure the initial TEER of the monolayers using a voltohmmeter.

-

Treatment: Replace the apical medium with a solution containing this compound at the desired concentration.

-

TEER Monitoring: Measure the TEER at various time points after the addition of this compound.

-

Data Analysis: Express the TEER values as a percentage of the initial baseline reading to assess the effect on monolayer integrity.

Assessment of Mitochondrial Membrane Potential

This protocol is used to determine the effect of undecylenic acid on the mitochondrial membrane potential in the context of apoptosis.

-

Cell Treatment: Treat the target cells with undecylenic acid for the desired time.

-

Staining: Add a fluorescent dye sensitive to mitochondrial membrane potential (e.g., JC-1, TMRE, or TMRM) to the cells and incubate according to the manufacturer's instructions.

-

Analysis: Analyze the cells using flow cytometry or fluorescence microscopy.

-

JC-1: In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low potential, JC-1 remains as monomers and fluoresces green. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.

-

TMRE/TMRM: A decrease in the fluorescence intensity of these dyes indicates a depolarization of the mitochondrial membrane.

-

-

Data Quantification: Quantify the percentage of cells with low mitochondrial membrane potential.

Caption: A general experimental workflow for in vitro studies of this compound.

Conclusion

The in vitro evidence strongly supports the multifaceted biological activity of this compound. Its well-established antifungal properties, coupled with emerging data on its pro-apoptotic effects in cancer cells and its potential as an intestinal permeation enhancer, highlight its significance for further research and development in the pharmaceutical and biotechnology sectors. This technical guide provides a foundational understanding of its in vitro effects and the methodologies to assess them, serving as a valuable resource for scientists in the field. Further research is warranted to fully elucidate its anti-inflammatory potential and its direct effects on mitochondrial respiration.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel Formulation of Undecylenic Acid induces Tumor Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antifungal effects of undecylenic acid on the biofilm formation of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Undecylenic Acid Inhibits Morphogenesis of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hexosomes with Undecylenic Acid Efficient against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal Effect of Poly(methyl methacrylate) with Farnesol and Undecylenic Acid against Candida albicans Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Sodium Undecylenate: From Discovery to Clinical Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium undecylenate, the sodium salt of undecylenic acid, is a fatty acid derivative with well-established antifungal properties. Derived from the pyrolysis of castor oil, it has a long history of use in topical treatments for superficial fungal infections, such as tinea pedis (athlete's foot), and as a preservative in cosmetics and food products. This technical guide provides an in-depth overview of the history, discovery, chemical synthesis, and mechanism of action of this compound. It summarizes key quantitative data on its efficacy, details relevant experimental protocols, and presents visual representations of its biological pathways and experimental workflows to support further research and development in the pharmaceutical and life sciences sectors.

Introduction

This compound (C11H19NaO2) is an organic sodium salt that plays a significant role in various industrial and pharmaceutical applications.[1][2][3][][5] Its primary utility stems from the biological activity of its parent compound, undecylenic acid, a monounsaturated fatty acid.[6] This guide delves into the technical aspects of this compound, offering a valuable resource for professionals in drug development and scientific research.

History and Discovery

Undecylenic acid was first prepared in 1877 by the pyrolysis of ricinoleic acid, which is the main component of castor oil. While the exact date of the first synthesis of this compound is not well-documented, its use in medicinal preparations became more prominent during the mid-20th century, particularly in formulations for treating fungal skin infections.[7] Early studies during World War II highlighted the efficacy of undecylenic acid and its salts in managing tinea pedis among soldiers.[7]

Chemical Synthesis

The industrial production of undecylenic acid, the precursor to this compound, is primarily achieved through the pyrolysis of castor oil.[1][8][9]

Synthesis of Undecylenic Acid from Castor Oil

The synthesis involves the following key steps:

-

Methanolysis of Castor Oil: Castor oil (triglyceride of ricinoleic acid) is reacted with methanol in the presence of a catalyst to produce methyl ricinoleate.

-

Pyrolysis (Cracking): Methyl ricinoleate is subjected to high temperatures (500-600 °C) in the presence of steam.[1] This cracking process yields methyl undecylenate and heptaldehyde.[1]

-

Hydrolysis: The resulting methyl undecylenate is then hydrolyzed to yield undecylenic acid.[9]

-

Purification: The crude undecylenic acid can be purified using techniques such as molecular distillation to achieve high purity.[10]

Synthesis of this compound

This compound is prepared by the neutralization of undecylenic acid with a sodium base, typically sodium hydroxide, in an aqueous or alcoholic solution.[3]

The reaction is as follows:

CH2=CH(CH2)8COOH + NaOH → CH2=CH(CH2)8COONa + H2O

The resulting this compound is then typically isolated as a white crystalline powder.[]

Mechanism of Action

The primary biological activity of this compound is attributed to the undecylenate anion. Its mechanism of action, particularly against the opportunistic fungal pathogen Candida albicans, has been a subject of study.

Inhibition of Fungal Morphogenesis

A key virulence factor of Candida albicans is its ability to transition from a yeast-like form to a filamentous hyphal form, which is associated with tissue invasion and biofilm formation.[2][11] Undecylenic acid has been shown to inhibit this morphological transition at concentrations that do not inhibit cell growth.[2][12][13] This inhibition of hyphal development is a critical aspect of its antifungal activity.[1][14]

Disruption of Fungal Cell Membranes

Like other fatty acids, undecylenic acid is believed to disrupt the integrity of the fungal cell membrane.[6] Its lipophilic nature allows it to intercalate into the lipid bilayer, leading to increased membrane permeability and leakage of essential intracellular components, ultimately resulting in cell death.[6]

Inhibition of Fatty Acid Biosynthesis

Evidence suggests that undecylenic acid may interfere with fatty acid biosynthesis in fungi.[1] This disruption of lipid metabolism can have downstream effects on cell membrane composition and function, contributing to its antifungal effect.

Signaling Pathway

The precise signaling pathways modulated by undecylenic acid in fungi are not fully elucidated. However, based on its known effects, a proposed pathway involves the inhibition of key enzymes and regulatory elements controlling hyphal morphogenesis.

Figure 1: Proposed mechanism of action of undecylenic acid.

Quantitative Data

Clinical Efficacy in Tinea Pedis

A double-blind, placebo-controlled study evaluated the efficacy of a powder containing 2% undecylenic acid and 20% zinc undecylenate in patients with culture-positive tinea pedis.[7][15]

| Treatment Group | N | Culture Negative after 4 Weeks | KOH Negative after 4 Weeks |

| Active Powder | 42 (T. rubrum/mentagrophytes) | 88% | 80% (of 151 total patients) |

| Placebo Powder | 43 (T. rubrum/mentagrophytes) | 17% | 49% (of 151 total patients) |

| p-value | < 0.001 | 0.001 | |

| Table 1: Efficacy of Undecylenic Acid-Zinc Undecylenate Powder in Tinea Pedis.[7][15] |

Another controlled clinical trial on patients with mycologically confirmed tinea pedis showed that treatment with undecylenic acid powders resulted in clinical and mycological cures in 53% of subjects, compared to 7% in those treated with a talc vehicle or left untreated.[16]

In Vitro Antifungal Activity

The minimum inhibitory concentration (MIC) is a key measure of antifungal activity.

| Fungal Species | Compound | MIC90 | Reference |

| Candida albicans | Undecylenic Acid | < 0.0125% | [17] |

| Table 2: In Vitro Antifungal Activity of Undecylenic Acid. |

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18][19]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[19] The concentration of the formazan is proportional to the number of viable cells.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for the desired exposure time.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in DMF) to each well to dissolve the formazan crystals.[19][20]

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

Figure 2: Workflow for the MTT cell viability assay.

Candida albicans Biofilm Inhibition Assay

This assay quantifies the ability of a compound to prevent the formation of fungal biofilms.

Protocol:

-

Inoculum Preparation: Grow C. albicans overnight in a suitable broth (e.g., YPD). Wash the cells and resuspend them in fresh medium, adjusting the cell density to 1 x 10^6 cells/mL.

-

Biofilm Formation: Add 100 µL of the cell suspension to the wells of a 96-well microtiter plate. Add 100 µL of medium containing various concentrations of this compound. Include a no-drug control.

-

Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification (Crystal Violet Staining):

-

Add 100 µL of 0.1% crystal violet to each well and incubate for 15 minutes.

-

Wash the wells with water to remove excess stain.

-

Add 200 µL of 33% acetic acid to each well to destain.

-

Measure the absorbance at 570 nm. A lower absorbance indicates biofilm inhibition.

-

-

Quantification (Metabolic Assay - XTT):

-

Add a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione to each well.

-

Incubate in the dark for 2-3 hours at 37°C.

-

Measure the absorbance at 490 nm. A lower absorbance indicates reduced metabolic activity and thus biofilm inhibition.

-

Applications

This compound has a range of applications owing to its antifungal and preservative properties:

-

Pharmaceuticals: It is a key active ingredient in over-the-counter topical antifungal treatments for conditions like athlete's foot and ringworm.[2][21]

-

Cosmetics and Personal Care: It is used as a preservative to prevent the growth of fungi and bacteria in products such as creams, lotions, and shampoos.[15][18][22] It also functions as a surfactant and cleansing agent.[18][22]

-

Food Industry: It can be used as a food preservative to inhibit the growth of mold and yeast in certain food products.[2]

Conclusion

This compound remains a relevant and effective compound in the fields of dermatology and cosmetic science. Its well-established antifungal activity, particularly the inhibition of Candida albicans morphogenesis, provides a solid foundation for its current applications. This technical guide has provided a comprehensive overview of its history, synthesis, mechanism of action, and key experimental data and protocols. Further research into its specific molecular targets and signaling pathways could unveil new therapeutic opportunities and enhance its application in drug development.

References

- 1. Undecylenic acid - Wikipedia [en.wikipedia.org]

- 2. journals.asm.org [journals.asm.org]

- 3. medchemexpress.com [medchemexpress.com]

- 5. This compound | C11H19NaO2 | CID 23667258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 9. castoroil.in [castoroil.in]

- 10. CN102417447B - Production method of undecylenic acid - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Undecylenic acid inhibits morphogenesis of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Undecylenic Acid Inhibits Morphogenesis of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Efficacy of undecylenic acid-zinc undecylenate powder in culture positive tinea pedis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Topical undecylenic acid in tinea pedis: a new look - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fungicidal PMMA-Undecylenic Acid Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. protocols.io [protocols.io]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. scielo.br [scielo.br]

Preliminary Investigation of Sodium Undecylenate Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium undecylenate, the salt of the monounsaturated fatty acid undecylenic acid, is traditionally recognized for its antifungal properties.[1] Emerging research, however, has illuminated its potential as a cytotoxic agent against various cancer cell lines.[2][3] This technical guide provides a comprehensive overview of the preliminary investigations into the cytotoxic effects of this compound, focusing on its mechanism of action, quantitative data from in vitro studies, and detailed experimental protocols for its assessment. The primary cytotoxic activity is attributed to the undecylenic acid component, which has been shown to induce concentration-dependent cell death in tumor cells.[4]

Data Presentation: Quantitative Analysis of Cytotoxicity

The cytotoxic effects of undecylenic acid, the active component of this compound, have been evaluated across several human cancer cell lines. The data reveals a dose-dependent reduction in cell viability.

Table 1: IC50 Values of Undecylenic Acid in Human Cancer Cell Lines after 24-hour treatment. [5]

| Cell Line | Cancer Type | IC50 (mM) |

| HeLa | Cervical Cancer | 0.9862 |

| A549 | Lung Carcinoma | 0.3751 |

| Jurkat | T-cell Leukemia | 0.5782 |

| U937 | Histiocytic Lymphoma | 0.2893 |

Table 2: Dose-Dependent Effect of Undecylenic Acid on the Viability of Various Cancer Cell Lines. [2][6]

| Concentration (mM) | HeLa (% Viability) | A549 (% Viability) | Jurkat (% Viability) | U937 (% Viability) |

| 0.1 | ~95% | ~85% | ~90% | ~80% |

| 0.25 | ~80% | ~60% | ~70% | ~55% |

| 0.5 | ~60% | ~40% | ~50% | ~35% |

| 1.0 | ~40% | ~25% | ~30% | ~20% |

| 2.0 | ~20% | ~15% | ~20% | ~10% |

Table 3: Apoptosis Induction by a Formulation of Undecylenic Acid (GS-1) in A549 and Jurkat Cells. [2][6]

| Cell Line | Treatment | % Apoptotic Cells |

| A549 | Control | <5% |

| GS-1 (2.7 mM, 6h) | ~40% | |

| Jurkat | Control | <5% |

| GS-1 (2.0 mM, 3h) | ~60% |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cytotoxicity studies. The following are protocols for key experiments cited in the investigation of this compound's effects.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3][7]

Materials:

-

96-well microplates

-

This compound or undecylenic acid stock solution

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compound. Include untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Materials:

-

Treated and untreated cell suspensions

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) solution

-

1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Following treatment with this compound for the specified duration, harvest the cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.

-

Cell Staining: Adjust the cell density to 1 x 10^6 cells/mL in 1X Binding Buffer. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Signaling Pathways in this compound-Induced Cytotoxicity

The cytotoxic effect of undecylenic acid is primarily mediated through the induction of apoptosis.[4] The proposed signaling pathway involves cellular uptake via a specific transporter, leading to mitochondrial dysfunction and subsequent activation of the caspase cascade.

Mechanism of Action: Undecylenic acid is transported into the cancer cell, a process suggested to be facilitated by the Fatty Acid Transport Protein 2 (FATP2).[4] Once inside the cell, undecylenic acid is believed to localize to lipid droplets.[4] The accumulation of this fatty acid leads to a reduction in the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[4] This mitochondrial dysfunction triggers the activation of initiator and executioner caspases, such as caspase-3 and caspase-7, culminating in the characteristic morphological and biochemical hallmarks of apoptosis, including membrane blebbing and DNA fragmentation.[2][6]

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary investigation of this compound's cytotoxicity.

Caption: General workflow for assessing this compound cytotoxicity.

Conclusion

Preliminary in vitro studies strongly suggest that this compound, through its active component undecylenic acid, exhibits significant cytotoxic and pro-apoptotic effects on a range of cancer cell lines. The mechanism of action appears to be linked to the induction of the intrinsic apoptotic pathway, initiated by mitochondrial dysfunction and mediated by caspases. Further research is warranted to fully elucidate the signaling cascades involved and to evaluate the therapeutic potential of this compound in preclinical in vivo models. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the fields of oncology and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel Formulation of Undecylenic Acid induces Tumor Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel Formulation of Undecylenic Acid induces Tumor Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Undecylenic Acid | 96451-28-4 | Benchchem [benchchem.com]

- 8. chemos.de [chemos.de]

Methodological & Application

Application Note and Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Sodium Undecylenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium undecylenate, the sodium salt of undecylenic acid, is a fatty acid with well-documented antifungal properties. It is crucial for researchers, scientists, and drug development professionals to have a standardized protocol to determine its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), particularly the M27-A3 standard for yeasts.

Principle of the Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[1] This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following an incubation period, the plates are visually inspected for microbial growth. The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the microorganism.[2][3]

Materials and Reagents

-

This compound (powder)

-

Sterile Deionized or Distilled Water

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid)

-

Sterile 0.85% Saline

-

96-well sterile, U-bottom microtiter plates

-

Test microorganism (e.g., Candida albicans ATCC 90028)

-

Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[4]

-

Spectrophotometer

-

Incubator (35°C)

-

Sterile pipettes and tips

-

Vortex mixer

Experimental Protocol

Preparation of this compound Stock Solution

This compound is soluble in water.[5][6]

-

Weighing: Accurately weigh a precise amount of this compound powder.

-

Dissolving: Dissolve the powder in sterile deionized or distilled water to create a high-concentration stock solution (e.g., 10,000 µg/mL). Vortex thoroughly to ensure complete dissolution.

-

Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

-

Storage: Store the sterile stock solution in aliquots at -20°C until use.

Preparation of Microorganism Inoculum (Example: Candida albicans)

This protocol follows the CLSI M27-A3 guidelines for yeast inoculum preparation.[7]

-

Subculture: From a stock culture, streak the test organism onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to obtain isolated colonies.

-

Colony Suspension: Select 3-5 well-isolated colonies and suspend them in 5 mL of sterile 0.85% saline.

-

Standardization: Vortex the suspension and adjust its turbidity to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm should be between 0.08 and 0.10). This corresponds to approximately 1-5 x 10^6 CFU/mL.

-

Working Inoculum: Prepare a 1:1000 dilution of the standardized suspension in RPMI-1640 medium. This is achieved by a two-step dilution: first, a 1:50 dilution followed by a 1:20 dilution. The final working inoculum concentration should be approximately 1-5 x 10^3 CFU/mL.[8]

Broth Microdilution Procedure

-

Plate Preparation: Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well microtiter plate, except for the first column.

-

Serial Dilution:

-

Add 200 µL of the working stock solution of this compound to the first well of each row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well of the same row. Mix thoroughly by pipetting up and down.

-

Continue this serial dilution process across the plate to the tenth well.

-

Discard 100 µL from the tenth well.

-

The eleventh well will serve as the growth control (no drug), and the twelfth well will serve as the sterility control (no inoculum).

-

-